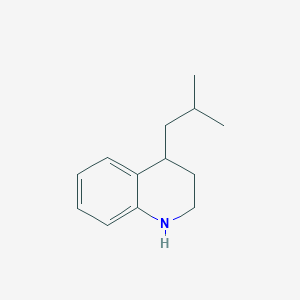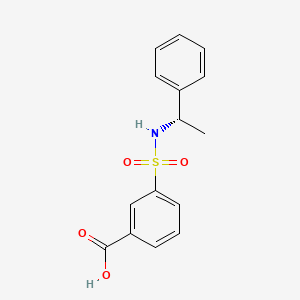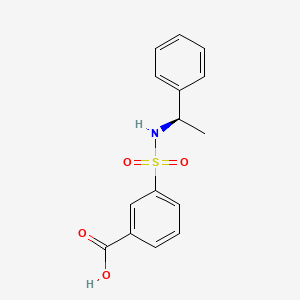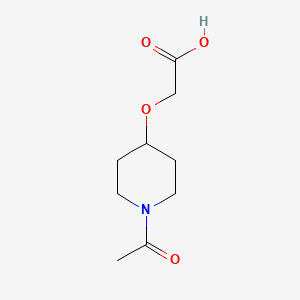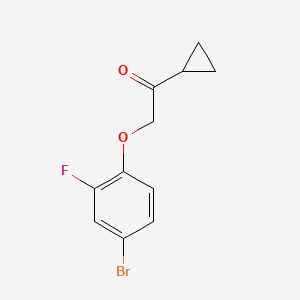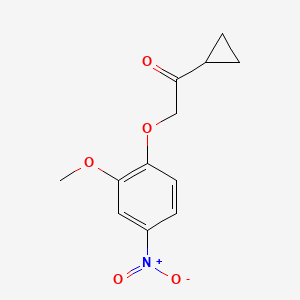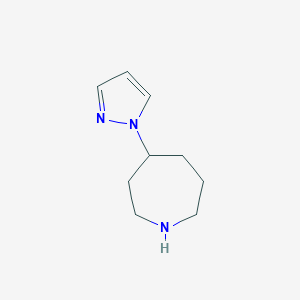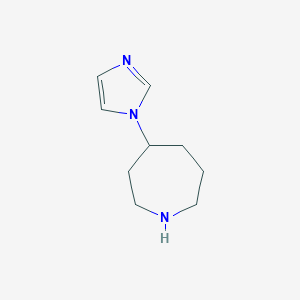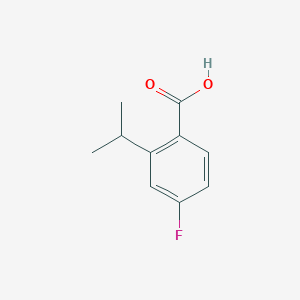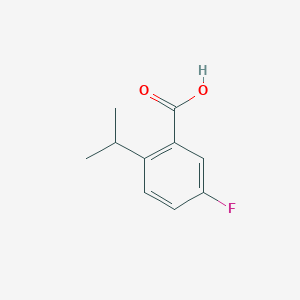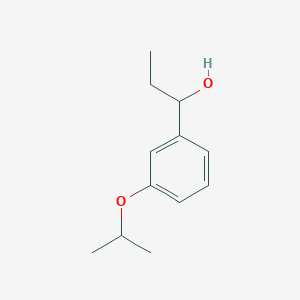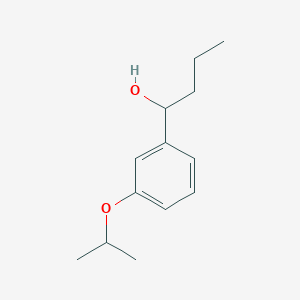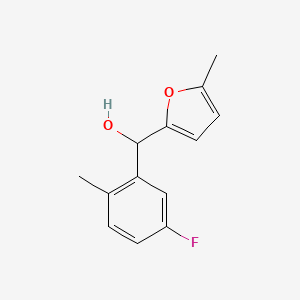
3-Fluoro-6-methylphenyl-(5-methyl-2-furyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-6-methylphenyl-(5-methyl-2-furyl)methanol is a fluorinated organic compound with the molecular formula C13H13FO2 and a molecular weight of 220.24 g/mol . This compound is known for its unique molecular structure, which includes both a fluorinated phenyl ring and a furan ring, making it a valuable tool for advanced research and development .
Preparation Methods
The synthesis of 3-Fluoro-6-methylphenyl-(5-methyl-2-furyl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorinated Phenyl Ring: The starting material, 3-fluoro-6-methylphenol, undergoes a Friedel-Crafts alkylation reaction to introduce the furan ring.
Introduction of the Furan Ring: The furan ring is introduced through a reaction with 5-methyl-2-furaldehyde under acidic conditions.
Reduction: The final step involves the reduction of the aldehyde group to form the methanol derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
3-Fluoro-6-methylphenyl-(5-methyl-2-furyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Fluoro-6-methylphenyl-(5-methyl-2-furyl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-methylphenyl-(5-methyl-2-furyl)methanol involves its interaction with specific molecular targets. The fluorinated phenyl ring and furan ring allow the compound to bind to enzymes and receptors with high affinity, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
3-Fluoro-6-methylphenyl-(5-methyl-2-furyl)methanol can be compared with other similar compounds, such as:
5-Methyl-2-furylmethanol: Lacks the fluorinated phenyl ring, making it less versatile in certain chemical reactions.
3-Fluoro-6-methylphenol: Lacks the furan ring, limiting its applications in biological research.
(5-Methyl-2-furyl)(pyridin-3-yl)methanol: Contains a pyridine ring instead of a fluorinated phenyl ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of a fluorinated phenyl ring and a furan ring, providing a versatile platform for various scientific and industrial applications.
Properties
IUPAC Name |
(5-fluoro-2-methylphenyl)-(5-methylfuran-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO2/c1-8-3-5-10(14)7-11(8)13(15)12-6-4-9(2)16-12/h3-7,13,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSJXSDNMUBSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C2=CC=C(O2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
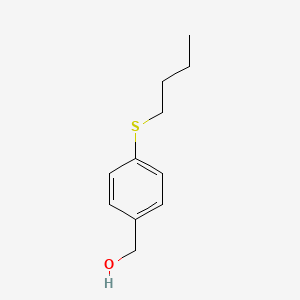
![N-[(quinolin-4-yl)methyl]oxan-4-amine](/img/structure/B7894731.png)
